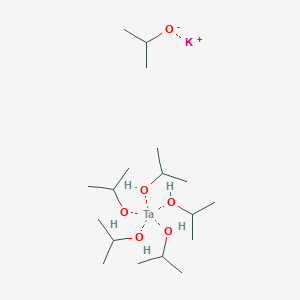

Potassium tantalum isopropoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H47KO6Ta |

|---|---|

Molecular Weight |

579.6 g/mol |

IUPAC Name |

potassium;propan-2-ol;propan-2-olate;tantalum |

InChI |

InChI=1S/5C3H8O.C3H7O.K.Ta/c6*1-3(2)4;;/h5*3-4H,1-2H3;3H,1-2H3;;/q;;;;;-1;+1; |

InChI Key |

KGJURJWMJFVCQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].[K+].[Ta] |

Origin of Product |

United States |

Significance of Group 5 Metal Alkoxides As Precursors in Inorganic Synthesis

Group 5 elements, which include vanadium, niobium, and tantalum, form a class of compounds known as metal alkoxides when reacted with alcohols. fiveable.mewikipedia.org These compounds, with the general formula M(OR)n, are crucial precursors in inorganic synthesis, particularly for creating advanced materials through methods like the sol-gel process and chemical vapor deposition (CVD). fiveable.me

The utility of Group 5 metal alkoxides stems from several key properties:

High Reactivity and Hydrolytic Sensitivity: Metal alkoxides are generally sensitive to water. This reactivity is harnessed in sol-gel processes, where controlled hydrolysis and condensation of the alkoxide precursors lead to the formation of a stable network of metal-oxygen-metal bonds, ultimately yielding a solid oxide material. ncl.ac.ukbohrium.com

Volatility and Solubility: Many metal alkoxides exhibit good solubility in common organic solvents and can be volatile, which is advantageous for CVD techniques where the precursor must be transported in the gas phase. fiveable.me These properties allow for the creation of high-purity thin films and coatings. fiveable.me

Tunable Properties: The reactivity and physical properties of a metal alkoxide can be adjusted by changing the alkyl group (R). fiveable.mencl.ac.uk This allows chemists to fine-tune the precursor for specific applications, controlling factors like hydrolysis rate and the morphology of the final material. fiveable.me

These characteristics make Group 5 metal alkoxides versatile building blocks for a wide range of inorganic materials, including electroceramics, catalysts, and porous molecular sieves. ncl.ac.ukacs.org The ability to form high-purity metal oxides with precise control over stoichiometry and structure is a primary reason for their significance in materials research. fiveable.me

Overview of Tantalum Precursor Chemistry and Its Evolution

The development of tantalum-based materials has been closely linked to the evolution of its precursor chemistry. Early methods for refining tantalum often involved high-temperature processes and the use of inorganic salts like potassium heptafluorotantalate (K₂[TaF₇]). wikipedia.orgmdpi.com While effective for producing metallic tantalum, these precursors are less suitable for the synthesis of complex oxides and thin films required for modern electronics and catalysis.

The demand for higher purity, better conformality in thin films, and lower processing temperatures drove the shift towards organometallic precursors, particularly metal alkoxides and amides.

From Halides to Alkoxides: Initial alternatives to fluoride (B91410) salts included tantalum pentachloride (TaCl₅). While useful, its reaction with alcohols to form tantalum alkoxides, such as tantalum pentaethoxide (Ta(OCH₂CH₃)₅), represented a significant step forward. researchgate.netwikipedia.org These alkoxides offered improved solubility and were more amenable to solution-based processing techniques like the sol-gel method. researchgate.net

Development of Amide Precursors: For applications like Atomic Layer Deposition (ALD), which require highly reactive and self-limiting surface chemistry, tantalum amide precursors were developed. harvard.edu Compounds like tert-butylimido tris(diethylamido)tantalum (TBTDET) showed excellent properties for depositing highly conformal tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) thin films at relatively low temperatures. harvard.eduresearchgate.netacs.org These precursors contain direct tantalum-nitrogen bonds, which can be beneficial for creating nitride films. researchgate.net

This evolution from simple inorganic salts to complex organometallic compounds reflects a continuous search for precursors that provide greater control over the final material's properties, such as thickness, composition, and crystal structure. harvard.edursc.org

Positioning Potassium Tantalum Isopropoxide Within Contemporary Academic Inquiry

Diverse Synthetic Routes for this compound

Detailed and verified synthetic routes for producing this compound are not presently available in published research. The subsequent subsections outline common strategies for synthesizing similar bimetallic alkoxides; however, their successful application to the K-Ta-isopropoxide system has not been documented.

Ligand Exchange and Transalkoxylation Approaches

Ligand exchange or transalkoxylation is a common method for the synthesis of metal alkoxides. This approach would theoretically involve the reaction of a tantalum alkoxide with a potassium alkoxide. A potential, though unconfirmed, reaction could be:

Ta(O-i-Pr)₅ + K(O-i-Pr) → K[Ta(O-i-Pr)₆]

This reaction would likely be carried out in an anhydrous alcohol solvent, such as isopropanol (B130326), to drive the equilibrium towards the product. However, no specific studies detailing the reaction conditions, yields, or characterization of the resulting product for this compound are available.

Salt Metathesis Reaction Pathways

Salt metathesis offers an alternative synthetic route, which would typically involve the reaction of a potassium salt with a tantalum alkoxide halide or a potassium alkoxide with a tantalum halide in a suitable non-aqueous solvent. A hypothetical salt metathesis reaction could be:

TaCl₅ + 6 K(O-i-Pr) → K[Ta(O-i-Pr)₆] + 5 KCl

The success of this reaction would depend on the solubility of the reactants and the precipitation of the inorganic salt (KCl) to drive the reaction to completion. As with other methods, specific experimental details for the synthesis of this compound via this pathway are not documented.

Controlled Hydrolysis and Condensation Strategies

Controlled hydrolysis and condensation are primarily used to form metal oxo-alkoxides or metal oxides from metal alkoxide precursors. While the hydrolysis of tantalum alkoxides, such as tantalum(V) ethoxide, to form tantalum oxide has been studied, there is no literature describing the use of this method to synthesize the discrete molecular species this compound. researchgate.netwikipedia.orgwikipedia.org This method is generally unsuitable for the preparation of a simple bimetallic alkoxide.

Precursor Design Principles and Optimization of Reaction Conditions

The design of precursors and the optimization of reaction conditions are critical for the successful synthesis of high-purity materials. For a hypothetical synthesis of this compound, key considerations would include:

Purity of Starting Materials: The purity of the tantalum and potassium sources, as well as the isopropanol solvent, would be paramount to avoid the incorporation of impurities into the final product.

Anhydrous Conditions: Metal alkoxides are highly sensitive to moisture. All reactions would need to be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using rigorously dried solvents and glassware to prevent premature hydrolysis and the formation of tantalum oxide or hydroxide (B78521) species.

Stoichiometry: Precise control of the stoichiometry between the potassium and tantalum precursors would be essential to obtain the desired K[Ta(O-i-Pr)₆] product.

Reaction Temperature and Time: Optimization of the reaction temperature and duration would be necessary to ensure the reaction goes to completion without promoting side reactions or decomposition of the product.

Without experimental data, specific optimized conditions cannot be provided.

Advanced Purification and Isolation Techniques for High-Purity Precursors

The purification of the target compound, this compound, would likely involve techniques standard for air- and moisture-sensitive compounds. These could include:

Recrystallization: Dissolving the crude product in a minimal amount of a suitable hot, anhydrous solvent and allowing it to cool slowly could yield crystalline, high-purity material. The choice of solvent would be critical and would need to be determined empirically.

Sublimation: If the compound is sufficiently volatile and thermally stable, vacuum sublimation could be an effective method for purification, as it can remove less volatile impurities.

Solvent Extraction: Techniques similar to those used in the purification of other tantalum compounds, such as liquid-liquid extraction, might be adapted, although this is less common for discrete molecular species. google.comgoogle.comrsc.org

Again, the absence of specific literature on this compound means that no established purification protocols can be cited.

Data Tables

Due to the lack of specific experimental data for the synthesis and characterization of this compound in the reviewed literature, no data tables with research findings can be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular and Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. While specific NMR data for this compound is not extensively detailed in the provided results, general principles for related metal alkoxides can be applied.

For tantalum alkoxides, such as tantalum(V) ethoxide, ¹H and ¹³C NMR spectroscopy reveals the nature and connectivity of the organic ligands. rsc.org In solution, tantalum(V) alkoxides often exist as dimers, [Ta₂(OR)₁₀], where 'R' represents an alkyl group. wikipedia.org The NMR spectra of these compounds can indicate the presence of different types of alkoxide groups, such as terminal and bridging ligands, which exhibit distinct chemical shifts. For instance, in dimeric thallium alkoxide complexes, different isomers can be identified by their unique sets of NMR signals. rsc.org

The ¹H NMR spectrum of a tantalum isopropoxide complex would be expected to show signals corresponding to the methine (CH) and methyl (CH₃) protons of the isopropoxide groups. The integration of these signals would confirm the stoichiometry of the ligands, while their multiplicity would provide information about proton-proton coupling. Similarly, the ¹³C NMR spectrum would show distinct resonances for the methine and methyl carbons.

Changes in temperature or solvent can influence the equilibrium between different species in solution, which can be monitored by NMR. This provides valuable information on the dynamic behavior and stability of the complex in solution.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | 1.0 - 1.5 | Doublet | Isopropoxide CH₃ |

| ¹H | 4.0 - 5.0 | Septet | Isopropoxide CH |

| ¹³C | 20 - 30 | Quartet | Isopropoxide CH₃ |

| ¹³C | 60 - 70 | Doublet | Isopropoxide CH |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules, providing a fingerprint of the chemical bonds present in this compound and its derivatives.

The IR spectra of metal alkoxides are characterized by strong absorption bands corresponding to the C-O and M-O (metal-oxygen) stretching vibrations. For tantalum(V) isopropoxide, the IR spectrum would exhibit characteristic bands for the isopropoxide ligands. The absence of a broad absorption band in the 3300-4000 cm⁻¹ region in a well-prepared sample indicates the absence of significant amounts of hydroxyl groups or water. researchgate.net

Raman spectroscopy is particularly useful for studying the Ta-O skeletal vibrations. In studies of amorphous tantalum oxide (a-TaOₓ), Raman peaks at approximately 670 cm⁻¹ and 815 cm⁻¹ are attributed to the Ta-O stretching of TaO₆ octahedra and TaO₅ polyhedra, respectively. researchgate.net The relative intensities of these peaks can provide information about the local coordination environment of the tantalum atoms. researchgate.net

Table 2: Key Vibrational Frequencies for Tantalum Isopropoxide and Related Species

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |

| ~2970, ~2870 | C-H stretching | IR, Raman |

| ~1380, ~1370 | C-H bending (gem-dimethyl) | IR, Raman |

| ~1170, ~1130 | C-O stretching | IR |

| ~950 | ν(C-C) | IR, Raman |

| ~670 | Ta-O stretching (TaO₆ octahedra) | Raman |

| ~815 | Ta-O stretching (TaO₅ polyhedra) | Raman |

| ~550-600 | ν(Ta-O) bridging | IR |

Mass Spectrometry in Elucidating Molecular Speciation and Purity

Mass spectrometry (MS) is a highly sensitive technique for determining the molecular weight and fragmentation patterns of compounds, which helps in confirming the identity and purity of this compound. Electrospray ionization mass spectrometry (ESMS) is particularly useful for analyzing metal alkoxide clusters in the solution phase. acs.org

For related tantalum ethoxide clusters, ESMS has identified various cationic species such as [Ta(OEt)₄]⁺, [Ta₂O(OEt)₇]⁺, and [Ta₃O(OEt)₁₂]⁺. acs.org Collision-induced dissociation (CID) experiments on these ions provide structural information by observing their fragmentation patterns. For example, the fragmentation of [Ta₃O(OEt)₁₂]⁺ has been observed to favor the loss of [Ta₂O(OEt)₇]⁺ and neutral Ta(OEt)₅. acs.org

In the mass spectra of tantalum(V) alkoxides, alongside fragments from the monomeric Ta(OR)₅, fragments of dimeric Ta₂O(OR)₈ molecules have been recorded. capes.gov.br These dimeric species are thought to form through the elimination of an ether molecule (R₂O) from Ta(OR)₅. capes.gov.br This information is crucial for understanding the gas-phase chemistry of these precursors, which is relevant for chemical vapor deposition applications.

X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis for Crystalline and Amorphous Phases

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases of materials. While this compound is often used in its liquid or solution form, its decomposition products, such as tantalum oxide, are frequently analyzed by XRD. As-deposited tantalum oxide films derived from precursors like tantalum ethoxide are often amorphous, as indicated by the absence of sharp diffraction peaks in their XRD patterns. ucl.ac.uk Upon annealing at high temperatures, these amorphous films can crystallize into various polymorphs of tantalum pentoxide (Ta₂O₅), such as the orthorhombic β-Ta₂O₅ phase. ucl.ac.uk The XRD patterns of these crystalline phases show distinct peaks that can be matched with standard diffraction data for phase identification. ucl.ac.ukresearchgate.net

For amorphous materials, where long-range order is absent, Pair Distribution Function (PDF) analysis of total X-ray scattering data provides valuable insights into the local atomic structure. arxiv.orgnih.gov The PDF, which represents the probability of finding pairs of atoms at a given distance, can reveal details about bond lengths and coordination numbers even in disordered systems. arxiv.orgcmich.edu Studies on amorphous Ta₂O₅ have shown that structural correlations start to diminish above ~5 Å and are completely lost for distances greater than 10 Å due to disorder. arxiv.org The arrangement of tantalum atoms in amorphous Ta₂O₅ has been found to resemble that in the high-pressure Z-Ta₂O₅ polymorph, while the oxygen atom topology is similar to that in δ-Ta₂O₅. arxiv.org

Table 3: Crystalline Phases of Tantalum Oxide Identified by XRD

| Phase | Crystal System | Space Group | Reference |

| β-Ta₂O₅ | Orthorhombic | Pna2₁ | ucl.ac.uk |

| δ-Ta₂O₅ | - | - | arxiv.org |

| Z-Ta₂O₅ | - | - | arxiv.org |

| K₂Ta₈O₂₁ | Perovskite-type | - | tudelft.nl |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. This is particularly relevant for analyzing thin films derived from this compound.

In the analysis of tantalum oxide films, XPS spectra of the Ta 4f region show distinct peaks corresponding to different oxidation states of tantalum. nih.gov Metallic tantalum (Ta⁰) exhibits a pair of sharp peaks at lower binding energies (around 21-25 eV), while the fully oxidized Ta⁵⁺ state in Ta₂O₅ shows a pair of peaks at higher binding energies (26-30 eV) due to spin-orbit splitting. nih.gov The presence of intermediate oxidation states (e.g., Ta²⁺, Ta³⁺) can also be identified, providing a detailed picture of the surface chemistry. researchgate.netresearchgate.net

By varying the incident X-ray energy (Variable Energy XPS or VEXPS), the depth distribution of these different oxidation states can be probed. nih.gov This is crucial for understanding the structure of the native oxide layer that forms on tantalum surfaces upon exposure to air. nih.gov XPS can also be used to confirm the elemental composition of the surface, detecting the presence of potassium, tantalum, oxygen, and carbon.

Table 4: Tantalum 4f Binding Energies for Different Oxidation States

| Oxidation State | Ta 4f₇/₂ Binding Energy (eV) | Reference |

| Ta⁰ (metallic) | ~21.7 | nih.gov |

| Ta²⁺ | ~22-24 | researchgate.netresearchgate.net |

| Ta³⁺ | ~22-24 | researchgate.net |

| Ta⁵⁺ (in Ta₂O₅) | ~26.5 | ucl.ac.uknih.gov |

X-ray Absorption Spectroscopy (XAS): EXAFS and XANES for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of a specific element within a material. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Ta L₃-edge XANES spectra provide information about the oxidation state and coordination geometry of tantalum. The intensity and position of the "white line" in the XANES spectrum, which corresponds to the transition from the 2p₃/₂ core level to unoccupied Ta 5d states, are sensitive to the oxidation state of tantalum. researchgate.net An increase in the white line intensity and a shift to higher energy indicate a higher oxidation state. researchgate.netresearchgate.net

The EXAFS region, at energies above the absorption edge, contains information about the local atomic environment around the absorbing atom. Analysis of the EXAFS oscillations can determine the bond lengths, coordination numbers, and types of neighboring atoms. For amorphous tantalum oxide, EXAFS studies have shown that as the oxygen content increases, the average coordination number of the first Ta-O shell and the average Ta-O bond length change. researchgate.net This provides a detailed picture of the local structure, complementing the information from XRD and PDF analysis. psu.edu

Electron Microscopy (SEM, TEM) for Morphological and Microstructural Characterization

Electron microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for investigating the morphology and microstructure of materials. While specific SEM and TEM studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the characterization of tantalum-based materials derived from various precursors provides significant insight into the expected morphological features.

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of materials. For instance, in the synthesis of tantalum carbide (TaC), SEM analysis of the initial tantalum powder reactants reveals plate-like and flat particles ranging from 5 to 40 μm. researchgate.net The resulting TaC product, after synthesis, exhibits a globular morphology as observed by SEM. researchgate.net In the case of tantalum pentoxide (Ta₂O₅) thin films, SEM is crucial for assessing surface integrity, with studies showing that techniques like plasma-enhanced chemical vapor deposition can produce dense structures without cracks. researchgate.net For potassium-ion battery anodes, SEM has been used to study the post-cycling morphology of carbon materials, revealing that certain preparations can lead to the formation of a dense and uniform Solid Electrolyte Interphase (SEI) film, which is critical for battery performance. chemicalbook.com

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the examination of internal structures, crystallinity, and nanoscale features. In the context of tantalum pentoxide films, TEM has been utilized to study the microstructure before and after annealing treatments. researchgate.net As-deposited films are typically amorphous, and TEM can be used to observe any crystallization or changes in the film structure upon heating. researchgate.net For catalysts involving tantalum pentoxide, TEM analysis helps to characterize the physical properties of the catalyst particles. researchgate.net

The morphological and microstructural characteristics of materials derived from this compound would likely be highly dependent on the synthesis and processing conditions. Hydrolysis and condensation of the isopropoxide precursor, followed by thermal treatment, would be expected to yield tantalum oxide-based materials. The particle size, shape, and aggregation of these materials could be readily characterized by SEM, while TEM would provide detailed information on their crystallinity, grain size, and the presence of any secondary phases.

Surface Area Determination Methods (e.g., BET)

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of materials. This method relies on the physisorption of a gas, typically nitrogen, onto the surface of a solid at cryogenic temperatures. The amount of gas adsorbed at different partial pressures allows for the calculation of the monolayer capacity and, consequently, the total surface area. researchgate.net

For example, in the production of tantalum carbide powders, the specific surface area is a key property that is influenced by synthesis parameters like pressure. researchgate.net It has been observed that for certain reactant systems, the specific surface area of the resulting tantalum carbide product can increase by more than double with a decrease in pressure. researchgate.net This highlights the importance of controlling synthesis conditions to tailor the surface properties of the final material.

In the field of catalysis, materials with high surface areas are generally preferred as they offer more active sites for chemical reactions. For instance, tantalum pentoxide-based catalysts doped with other elements have been shown to have large specific surface areas, which contributes to their enhanced performance. researchgate.net The BET method is instrumental in quantifying this crucial property. researchgate.net

Application of Potassium Tantalum Isopropoxide in Advanced Materials Synthesis

Precursor Role in Chemical Vapor Deposition (CVD) Technologies

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, high-performance solid materials, typically under vacuum. The process involves the reaction or decomposition of one or more volatile precursors on a heated substrate to form a thin film. Organometallic compounds are often favored as precursors (in a process known as MOCVD) because they can be designed to have suitable volatility and decomposition profiles. researchgate.netdtu.dk

While specific studies detailing the use of potassium tantalum isopropoxide as a single-source precursor in CVD are not widely available in peer-reviewed literature, its potential can be inferred from the behavior of related compounds. A key advantage of using a bimetallic precursor like this compound is the potential to deposit complex oxides like potassium tantalate at lower temperatures and with greater compositional control than using separate potassium and tantalum sources.

Atomic Layer Deposition (ALD) for Ultrathin Films

Atomic Layer Deposition (ALD) is a subclass of CVD that enables the deposition of ultrathin films with atomic-level precision. The technique is based on sequential, self-limiting surface reactions. harvard.eduharvard.edu For the deposition of tantalum oxide (Ta₂O₅), various precursors have been successfully employed, including tantalum halides (TaCl₅) and tantalum alkoxides like tantalum ethoxide (Ta(OC₂H₅)₅). harvard.eduspbu.ru Similarly, ALD of potassium oxide has been demonstrated using precursors such as potassium tert-butoxide (KOtBu). harvard.edu

The use of a single-source precursor like this compound could theoretically streamline the ALD process for potassium tantalate (KTaO₃) by delivering both metals in a single pulse. However, the precursor must meet stringent requirements, including sufficient volatility, thermal stability within the ALD temperature window, and clean, self-limiting reactions with a co-reactant (like water or ozone). harvard.edu Research on tantalum alkoxide precursors like tantalum ethoxide shows that they can produce high-quality amorphous Ta₂O₅ films, which can be crystallized into the desired phase upon annealing. mdpi.com A hypothetical ALD process using this compound would aim to leverage these principles to create highly conformal, stoichiometric KTaO₃ films for applications in microelectronics.

Metal-Organic Chemical Vapor Deposition (MOCVD) Applications

MOCVD is a CVD technique that specifically uses metal-organic precursors to deposit thin films of a wide variety of materials, including complex oxides. researchgate.net Tantalum alkoxides, such as tantalum(V) isopropoxide, are known precursors for the MOCVD of tantalum oxide films. americanelements.comalfa-chemistry.com The primary challenge in using a bimetallic alkoxide like this compound is ensuring that the precursor evaporates and transports congruently (without decomposing or separating in the gas phase) to the substrate surface.

The successful MOCVD of lead scandium tantalate, another complex oxide, has been achieved by carefully designing and matching the properties of the individual metal-organic precursors. alfa-chemistry.com This highlights the importance of precursor chemistry in the MOCVD process. A well-designed this compound precursor could offer a direct route to producing crystalline KTaO₃ films, which are of significant interest for their dielectric and electro-optic properties. The process would involve the pyrolysis of the precursor on a heated substrate, ideally at temperatures low enough to be compatible with semiconductor device fabrication. researchgate.net

Utilization in Solution-Based Deposition Techniques

Solution-based methods provide a cost-effective and scalable alternative to vapor-phase deposition for fabricating thin films. These techniques involve dissolving precursors in a suitable solvent to create a liquid coating that is then converted into a solid film through heat treatment.

Sol-Gel Processing for Oxide Material Formation

The sol-gel process is a highly versatile solution-based method for producing oxide materials. It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a "sol" (a colloidal suspension of solid particles in a liquid). This sol can then be deposited and further processed to create a "gel," a three-dimensional solid network. chalcogen.ro

Tantalum ethoxide is a common precursor in the sol-gel synthesis of tantalum oxide (Ta₂O₅) nanoparticles and films. chalcogen.ronih.gov For the synthesis of the complex oxide potassium tantalate (KTaO₃), a solution-based approach using mixed metal alkoxides is highly effective. Research has demonstrated the successful preparation of KTaO₃ thin films via chemical solution deposition (CSD), a technique closely related to sol-gel. In one study, a stable and homogeneous precursor solution was created using potassium iso-butoxide and tantalum iso-butoxide. researchgate.net This approach underscores the feasibility of using a bimetallic alkoxide system to achieve the desired KTaO₃ phase. The use of a single-source precursor like this compound would be a logical extension, simplifying the solution preparation and ensuring that potassium and tantalum are intimately mixed on a molecular level, facilitating the formation of the pure perovskite phase at lower annealing temperatures.

Spin Coating and Dip Coating Methodologies

Spin coating and dip coating are two of the most common techniques for applying sol-gel solutions to substrates.

Spin Coating: This method involves dispensing the precursor solution onto the center of a substrate, which is then rotated at high speed to produce a thin, uniform film. The film thickness is controlled by the solution's viscosity and the spin speed.

Dip Coating: In this process, the substrate is slowly withdrawn from the precursor solution at a constant speed. The film thickness is determined by the withdrawal speed, the solution's viscosity, and its surface tension.

Both methods are widely used for depositing tantalum oxide films from tantalum alkoxide-based sol-gel solutions. chalcogen.ro The precursor solution containing this compound would be suitable for both spin and dip coating to create a uniform layer of the metal-organic precursor on a substrate. After the coating process, a subsequent heat treatment (annealing) would be required to remove the organic ligands and crystallize the film into the desired potassium tantalate material. The quality of the final film depends critically on the stability of the precursor solution and the parameters of the coating and annealing steps.

Fabrication of Tantalum-Based Functional Materials

The primary functional material fabricated from a this compound precursor is potassium tantalate (KTaO₃) . KTaO₃ is a perovskite-type oxide known for its remarkable properties, making it a candidate for a variety of advanced applications. It is an incipient ferroelectric, meaning it approaches a ferroelectric phase transition at low temperatures without ever fully reaching it. aps.org

Key properties and applications of KTaO₃ fabricated from such precursors include:

High Dielectric Constant: KTaO₃ exhibits a very high dielectric constant, which is particularly useful for capacitor applications in microelectronics, such as in dynamic random access memory (DRAM).

Low Leakage Current: Its wide bandgap makes it an excellent insulator, minimizing leakage current in electronic devices.

Electro-Optic Effects: The material possesses strong electro-optic effects, making it suitable for use in optical modulators, switches, and other photonic devices.

Substrates for Superconductors: Single crystals of KTaO₃ are used as substrates for the epitaxial growth of high-temperature superconducting thin films.

The use of a bimetallic alkoxide precursor like this compound in processes like CSD or MOCVD is advantageous for creating high-purity, stoichiometric KTaO₃ films with uniform thickness, which is crucial for device performance.

Data Tables

Table 1: Comparison of Tantalum Alkoxide Precursors for Deposition Processes

| Precursor | Chemical Formula | State | Volatility | Typical Application | Resulting Material |

| Tantalum(V) Isopropoxide | Ta(OC₃H₇)₅ | Liquid/Solid | Moderate | MOCVD, Sol-Gel | Ta₂O₅ |

| Tantalum(V) Ethoxide | Ta(OC₂H₅)₅ | Liquid | High | ALD, MOCVD, Sol-Gel spbu.rumdpi.com | Ta₂O₅ spbu.rumdpi.com |

| This compound | KTa[OCH(CH₃)₂]₆ | Liquid americanelements.com | N/A | Potential for CSD, MOCVD | KTaO₃ |

| Tantalum Alkylamides | e.g., PDMAT | Liquid | High | ALD harvard.edu | Ta₂O₅ harvard.edu |

Data for this compound is based on supplier information and inferred potential, as extensive peer-reviewed application data is limited.

Table 2: Properties of Materials Synthesized from Tantalum-Based Precursors

| Material | Synthesis Method | Precursor(s) | Dielectric Constant (k) | Bandgap (eV) | Crystal Structure |

| Tantalum Oxide (Ta₂O₅) | ALD | Tantalum Ethoxide, H₂O | ~20-28 harvard.edu | ~4.1 - 4.4 | Amorphous (as-deposited) harvard.edumdpi.com |

| Tantalum Oxide (Ta₂O₅) | Sol-Gel | Tantalum Ethoxide | Varies with processing | ~3.8 - 4.2 | Orthorhombic (annealed) chalcogen.ro |

| Potassium Tantalate (KTaO₃) | CSD | Potassium & Tantalum Iso-butoxides researchgate.net | High (>100) | ~3.5 | Perovskite researchgate.net |

| Potassium Tantalate (KTaO₃) | Bulk Crystal | N/A | ~250 (at 300K) | ~3.5 | Perovskite aps.org |

Synthesis of Tantalum Oxide (Ta2O5) Thin Films and Nanoparticles

This compound is a key precursor for producing tantalum oxide (Ta2O5), a material with a high dielectric constant and refractive index, making it invaluable for electronic and optical applications. wikipedia.orgnih.gov Various chemical methods, including sol-gel processes, chemical vapor deposition (CVD), and atomic layer deposition (ALD), utilize this alkoxide to create high-quality Ta2O5 thin films and nanoparticles. wikipedia.orgresearchgate.netresearchgate.net

In sol-gel synthesis, the controlled hydrolysis and condensation of the isopropoxide precursor lead to the formation of a stable sol that can be processed into films or powders. chalcogen.ro For instance, Ta2O5 nanoparticles with sizes ranging from 1 to 8 nm have been synthesized using a sol-gel method where the alkoxide is hydrolyzed in the presence of a polysaccharide network, which helps control particle growth. chalcogen.ro The resulting gel is then centrifuged and calcined to obtain the final nanoparticle powder. chalcogen.ro Another approach involves the solvothermal synthesis from tantalum alkoxides, which can yield surfactant-free, stable hydrosols of Ta2O5 nanoparticles with hydrodynamic sizes as small as 2 nm. rsc.org

Chemical vapor deposition techniques, such as metal-organic chemical vapor deposition (MOCVD), involve the reaction of the vaporized precursor with an oxidant like oxygen to deposit a thin film onto a substrate. researchgate.net MOCVD processes using tantalum alkoxides can produce stoichiometric, amorphous, and pure Ta2O5 films with smooth surface morphologies. researchgate.net The deposition temperature is a critical parameter, with studies showing film growth at temperatures ranging from 155 to 800 °C. researchgate.net Similarly, aerosol-assisted chemical vapor deposition (AACVD) of tantalum ethoxide has been used to create amorphous Ta2O5 films, which can be subsequently annealed to form the crystalline orthorhombic (β-Ta2O5) phase. ucl.ac.uk

The properties of the synthesized Ta2O5 are highly dependent on the synthesis method and subsequent processing conditions. For example, as-deposited films from MOCVD can have a dielectric constant of around 27, which can be modified by annealing. researchgate.net The crystalline phase of Ta2O5 generally exhibits a lower leakage current compared to its amorphous counterpart. researchgate.net Furthermore, the optical band gap of Ta2O5 can be tuned, with amorphous films showing a wider band gap (around 4.3 eV) than crystalline β-Ta2O5 (around 3.8 eV). ucl.ac.uk

Below is a table summarizing various synthesis methods for Ta2O5 using alkoxide precursors:

| Synthesis Method | Precursor(s) | Resulting Material | Key Findings |

| Sol-Gel | Tantalum ethoxide, polysaccharide | Spherical Ta2O5 nanoparticles (1-8 nm) | Polysaccharide network controls particle size. chalcogen.ro |

| Solvothermal | Tantalum alkoxide | Surfactant-free Ta2O5 nanoparticle hydrosols (~2 nm) | Produces stable, biocompatible nanoparticles. rsc.org |

| MOCVD | Tantalum penta-ethoxide, oxygen | Amorphous Ta2O5 thin films | Stoichiometric, pure films with smooth morphology. researchgate.net |

| AACVD | Tantalum ethoxide | Amorphous and crystalline (β-Ta2O5) thin films | Annealing transforms amorphous to crystalline phase. ucl.ac.uk |

| Atomic Layer Deposition | Pentakis(dimethylamino)tantalum, H2O | Amorphous Ta2O5 thin films | Achieves a growth rate of 0.68 Å/cycle at 200°C. researchgate.net |

Development of Complex Perovskite Materials (e.g., Potassium Tantalate, KTaO3)

This compound is a crucial precursor in the synthesis of complex perovskite materials, most notably potassium tantalate (KTaO3). ontosight.ai This material is of significant interest due to its unique dielectric, ferroelectric, and optical properties, making it a candidate for applications in non-volatile memory, capacitors, and photonic devices. ontosight.aiarxiv.orgsamaterials.com The use of alkoxide precursors like this compound allows for the synthesis of high-purity and homogenous KTaO3 through various solution-based methods.

One of the primary methods for synthesizing KTaO3 from alkoxide precursors is the sol-gel process. ontosight.aiosti.gov This technique involves the hydrolysis and condensation of a solution containing potassium and tantalum alkoxides, such as potassium ethoxide and tantalum ethoxide, in a suitable solvent like absolute ethanol (B145695). osti.gov The resulting gel can then be calcined to form the perovskite phase. The crystallization pathway often involves the formation of an intermediate pyrochlore (B1171951) phase (K2Ta2O6) at lower temperatures (around 650°C), which then transforms into the desired perovskite structure at higher temperatures (around 750°C). osti.govresearchgate.net The presence of water vapor during calcination has been found to promote the direct crystallization of the perovskite phase. osti.gov

Chemical solution deposition (CSD) is another effective method for preparing KTaO3 thin films using alkoxide precursors. researchgate.netresearchgate.net In this approach, a stable precursor solution is prepared by dissolving potassium and tantalum isobutoxides in isobutanol, often with a stabilizing agent like diethanolamine. researchgate.netresearchgate.net The solution is then deposited onto a substrate, and the film is annealed to achieve the desired perovskite structure. The quality of the resulting film is highly dependent on factors such as the annealing temperature, heating rate, and the type of substrate used. researchgate.netresearchgate.net

Hydrothermal and solvothermal methods also offer routes to nanocrystalline KTaO3. researchgate.netrsc.orgresearchgate.net These techniques involve the reaction of precursors in a solvent at elevated temperatures and pressures. The dielectric constant of the solvent has been shown to be a critical parameter in determining the resulting phase, with solvents like isopropanol (B130326) favoring the formation of the perovskite phase. researchgate.net

The following table summarizes different synthesis approaches for KTaO3 and related perovskites using alkoxide precursors:

| Synthesis Method | Precursors | Resulting Material | Key Findings |

| Sol-Gel | Potassium ethoxide, Tantalum ethoxide, Niobium ethoxide | Potassium tantalate niobate (KTN) powders and thin films | Homogeneous solutions lead to perovskite phase after calcination. osti.gov |

| Chemical Solution Deposition | Potassium isobutoxide, Tantalum isobutoxide | KTaO3 thin films | Perovskite phase formed via a pyrochlore intermediate. researchgate.netresearchgate.net |

| Solvothermal | Tantalum(V) n-butoxide, Potassium hydroxide (B78521) | Nanocrystalline KTaO3 | Solvent dielectric constant influences the final phase. researchgate.net |

| Hydrothermal | Tantalum ethoxide, Potassium hydroxide | Nanosized KTaO3 cubes | pH of the reaction medium determines the morphology. researchgate.netrsc.org |

Integration into Multicomponent Oxide Systems for Electronic Applications

This compound is a valuable precursor for integrating tantalum into multicomponent oxide systems, which are essential for a wide range of electronic applications. These complex oxides often exhibit unique properties that are not present in their individual constituent oxides, making them suitable for devices such as high-density capacitors, piezoelectric sensors, and non-volatile memories. researchgate.netucl.ac.ukmdpi.com The use of alkoxide precursors like this compound facilitates the synthesis of these complex materials with precise stoichiometry and homogeneity through solution-based methods. jkcs.or.kr

A prominent example is the synthesis of potassium tantalate niobate (KTN), a solid solution of potassium tantalate (KTaO3) and potassium niobate (KNbO3). osti.govresearchgate.net By using a mixture of potassium, tantalum, and niobium alkoxides (e.g., ethoxides or isobutoxides) in a common solvent, a homogeneous precursor solution can be prepared. osti.govresearchgate.net Subsequent processing, typically through sol-gel or chemical solution deposition techniques, allows for the formation of KTN powders or thin films. The ratio of tantalum to niobium can be precisely controlled in the precursor solution, which in turn tunes the dielectric and electro-optic properties of the final KTN material. researchgate.net For instance, KTN thin films with varying Ta/Nb ratios have been successfully prepared on different substrates, demonstrating the versatility of this approach. researchgate.net

Furthermore, tantalum alkoxides are used to create other complex oxide systems. For example, tantalum can be incorporated into lead-based piezoelectric ceramics like lead zirconate titanate (PZT) to modify their properties. The addition of tantalum can lead to improved piezoelectric coefficients and dielectric constants.

The synthesis of these multicomponent oxides often involves co-hydrolysis and condensation of the mixed-metal alkoxide precursors, followed by a calcination step to crystallize the desired phase. The choice of solvent and additives can play a crucial role in controlling the reaction kinetics and ensuring the formation of a homogeneous material. osti.govresearchgate.net

The table below provides examples of multicomponent oxide systems synthesized using tantalum alkoxide precursors:

| Material System | Precursors | Synthesis Method | Application Area | Key Findings |

| Potassium Tantalate Niobate (KTN) | Potassium ethoxide, Tantalum ethoxide, Niobium ethoxide | Sol-Gel | Electro-optic devices, Capacitors | Homogeneous precursor solution allows for precise control of Ta/Nb ratio and properties. osti.govresearchgate.net |

| Gadolinium Tantalum Niobate (Gd(Ta,Nb)O4) | Tantalum and Niobium alkoxides, Gadolinium salts | Sol-Gel | Luminescent materials | Doping with rare-earth elements leads to photoluminescent properties. jkcs.or.kr |

| Copper and Tantalum modified Potassium Sodium Niobate (KNN) | Tantalum and Niobium alkoxides, Potassium and Sodium salts, Copper salts | Solid-state reaction from alkoxide-derived powders | Lead-free piezoelectrics | Additives improve densification and piezoelectric properties. mdpi.com |

Reactivity and Catalytic Applications of Potassium Tantalum Isopropoxide and Its Derived Materials

Fundamental Reactivity Studies and Ligand Exchange Kinetics

Potassium tantalum isopropoxide, KTa(O^iPr)₆, is a heterometallic or double metal alkoxide. gelest.com This class of compounds, which includes common structures like M[Ta(OR)₆] where M can be an alkali metal such as Potassium (K), are notable for their utility as precursors in materials science. gelest.com The fundamental reactivity of this compound is primarily governed by the chemical behavior of the tantalum-alkoxide bonds.

One of the most significant reactions for metal alkoxides is hydrolysis, which serves as the initial step in the sol-gel process. gelest.com This process involves the partial hydrolysis of the alkoxide to form reactive monomers, followed by polycondensation to create oligomers (a sol), and subsequent cross-linking to form a three-dimensional oxide matrix (a gel). gelest.com The reactivity is also influenced by temperature; many heterometallic alkoxides are stable and can be distilled, but they may dissociate into their constituent homometallic alkoxides at elevated temperatures. gelest.com

Ligand exchange kinetics, which describe the rate at which ligands are substituted in a metal complex, are critical for understanding the reactivity of compounds like this compound. nih.govsolubilityofthings.com The rate of these exchanges is influenced by several factors, including the nature of the metal center, the steric and electronic properties of the ligands, and the reaction temperature. solubilityofthings.com For instance, tantalum alkylidene complexes containing bulky phenoxide ligands show different reactivity and catalytic mechanisms compared to those with thiolate ligands. dtic.mil While specific kinetic data for KTa(O^iPr)₆ is not extensively detailed, the general principles suggest that the isopropoxide ligands can be exchanged with other alcohols or functional groups. The kinetics of such exchanges can be monitored using techniques like Nuclear Magnetic Resonance (NMR) or quantitative mass spectrometry, which can also provide insight into the activation parameters and mechanistic pathways of the exchange process. nih.govntis.gov

Role in Photocatalysis and Environmental Remediation

This compound serves as an ideal single-source precursor for the synthesis of potassium tantalate (KTaO₃), a perovskite-type oxide with significant photocatalytic properties. gelest.comresearchgate.netnih.gov The use of a double metal alkoxide precursor allows for the formation of a highly pure, compositionally uniform mixed-oxide material at lower temperatures than traditional solid-state methods. gelest.com The resulting KTaO₃ is a semiconductor photocatalyst that has been investigated for various environmental remediation applications. researchgate.netresearchgate.netacceledbio.com

Materials derived from this precursor are effective in degrading organic pollutants. For example, nitrogen-doped KTaO₃, synthesized via a solvothermal method, has demonstrated efficient photocatalytic activity for the degradation of methylene (B1212753) blue dye under visible light illumination. researchgate.net The incorporation of nitrogen into the KTaO₃ crystal lattice reduces its band gap from 3.5 eV to 2.54 eV, extending its light absorption from the UV into the visible spectrum and thereby enhancing its photocatalytic efficiency. researchgate.net

Furthermore, KTaO₃ powders have been successfully used for the photocatalytic reduction of carbon dioxide (CO₂) to methanol (B129727). nih.gov Studies have shown that the crystalline structure of KTaO₃ plays a role in its activity, with an octahedral pyrochlore-type structure exhibiting higher photocatalytic activity than the cubic perovskite form. nih.gov The efficiency of these photocatalysts can be significantly boosted by loading them with a co-catalyst, such as nickel oxide (NiO). nih.gov The synergistic effect between the components of such composite catalysts can enhance the separation of photogenerated electron-hole pairs, a key factor for high photocatalytic performance. mdpi.com

Table 1: Research Findings on KTaO₃ Photocatalysis

| Catalyst System | Target Application | Key Findings | Reference |

|---|---|---|---|

| N-doped KTaO₃ | Methylene Blue Degradation | Band gap reduced to 2.54 eV; enhanced visible light absorption and degradation activity. | researchgate.net |

| KTaO₃ (Octahedral) | CO₂ Reduction to Methanol | Exhibited higher photocatalytic activity compared to the cubic crystalline structure. | nih.gov |

| 2 wt% NiO / KTaO₃ | CO₂ Reduction to Methanol | Achieved the highest methanol formation rate of 1815 µmol/g/h under UV light. | nih.gov |

Electrocatalytic Applications (e.g., Oxygen Reduction/Evolution Reactions)

Materials derived from the thermal decomposition of this compound, namely tantalum oxides (often Ta₂O₅), are investigated for their potential in electrocatalysis. Tantalum oxide is known for its chemical stability, particularly in acidic environments, making it a candidate material for catalyst supports or as a component in electrocatalyst systems for reactions like the Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR). iapchem.orgresearchgate.net

In the context of OER, which is crucial for water electrolysis and hydrogen production, tantalum oxide has been used as a stabilizing component with more active metals like iridium. Iridium-tantalum oxide (Ir-Ta-O) nanoparticles have been shown to exhibit significantly enhanced OER performance compared to iridium oxide alone. acs.org These catalysts demonstrate higher mass activity and turnover frequencies, which is attributed to unique iridium coordination environments and favorable decomposition free energy when integrated with tantalum oxide. acs.org

For the ORR, essential for fuel cells, pure tantalum pentoxide (Ta₂O₅) is generally not active. dtic.mil However, its activity can be induced through specific synthesis and modification strategies. For instance, ORR activity emerges in tantalum-oxide-based catalysts that are synthesized from tantalum carbonitride precursors. The presence of carbon or nitrogen is crucial for creating active sites. It is believed that oxygen vacancies near the surface of the oxide act as the active sites for ORR, and residual surface carbon can provide necessary electron conduction paths on the otherwise insulating oxide surface. dtic.mil Given that this compound contains a carbon-based ligand, its controlled decomposition could potentially yield carbon-doped or defect-rich tantalum oxides suitable for such applications.

Application as a Precursor for Supported Tantalum Oxide Catalysts

This compound is an exemplary single-source precursor for fabricating supported tantalum oxide catalysts. The use of heterometallic alkoxides for preparing multicomponent oxides offers significant advantages over conventional methods, including higher purity, better molecular-level compositional uniformity, and lower crystallization temperatures. gelest.com These precursors are highly suitable for sol-gel processes or impregnation techniques to deposit a catalyst onto a high-surface-area support. gelest.com

The process typically involves dissolving the this compound in an appropriate solvent and impregnating a support material, such as alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). Subsequent heat treatment (calcination) removes the organic isopropoxide ligands and converts the precursor into a finely dispersed layer of potassium-doped tantalum oxide on the support surface. The properties of the final supported catalyst, such as metal loading, particle size, and porosity, can be influenced by the preparation conditions.

Supported tantalum catalysts are utilized in various industrial processes. For example, supported tantalum oxide catalysts are effective for the production of 1,3-butadiene (B125203) from feeds containing ethanol (B145695) and acetaldehyde (B116499), demonstrating high selectivity and yield. While the specific precursor in every study may vary, the resulting supported tantalum oxide is the active component.

Table 2: Typical Characteristics of a Supported Tantalum Oxide Catalyst

| Parameter | Value Range |

|---|---|

| Tantalum Content (as Ta₂O₅) | 0.1 - 10 wt% |

| Preferred Tantalum Content | 2 - 3 wt% |

| Support Material | Silica-Alumina |

| Specific Surface Area | 130 - 550 m²/g |

| Average Pore Diameter | 30 - 300 Å |

| Pore Volume | 0.2 - 1.5 ml/g |

Catalytic Functions in Organic Transformation Reactions

Catalysts derived from this compound, particularly supported potassium-doped tantalum oxides, exhibit functionality in various organic transformation reactions. The catalytic activity often stems from the acidic or basic nature of the resulting mixed oxide material.

One significant application is in the production of key chemical intermediates. Supported tantalum oxide catalysts have been shown to be effective in the gas-phase conversion of ethanol and acetaldehyde into 1,3-butadiene, a crucial monomer for synthetic rubber production. The catalyst's performance is linked to achieving high selectivity towards the desired product.

Additionally, materials containing both potassium and an oxide support are well-known for their role in base-catalyzed reactions. For example, alumina-supported potassium compounds are promising catalysts for the transesterification of vegetable oils to produce biodiesel. The presence of potassium enhances the basicity of the catalyst, which is essential for this transformation. Therefore, a K-doped Ta₂O₅/Al₂O₃ catalyst, which could be synthesized from this compound, would be a strong candidate for such reactions, combining the stability of tantalum oxide with the basic catalytic sites provided by potassium.

Computational and Theoretical Investigations of Potassium Tantalum Isopropoxide

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

No dedicated Density Functional Theory (DFT) studies on potassium tantalum isopropoxide were identified in the public domain. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (such as HOMO/LUMO energies, band gaps, and charge distribution) and thermodynamic properties (such as reaction energies and activation barriers) of molecules and materials. While DFT has been extensively applied to simpler related compounds like potassium tantalate (KTaO₃) and tantalum pentoxide (Ta₂O₅) to understand their electronic and optical properties, similar analyses for the more complex this compound molecule, which includes organic isopropoxide ligands, are not available.

Molecular Dynamics (MD) Simulations for Understanding Solution Behavior and Growth Mechanisms

There is a lack of published Molecular Dynamics (MD) simulation studies focused on this compound. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. For a precursor like this compound, MD simulations could provide valuable insights into its behavior in solution, including solvation, aggregation, and the initial stages of particle growth. Such studies are crucial for controlling the synthesis of thin films or nanoparticles from solution-based methods. The absence of this research indicates a significant unknown in the solution chemistry of this precursor.

Mechanistic Studies of Precursor Adsorption and Decomposition Pathways

Detailed mechanistic studies, either computational or experimental, on the adsorption and decomposition pathways of this compound on a substrate are not present in the reviewed literature. Understanding these pathways is fundamental for processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), where the precursor molecule interacts with a surface, decomposes, and contributes to film growth. Without such studies, the specific chemical reactions that govern the transformation of the this compound molecule into a solid-state material remain speculative.

Predictive Modeling for Precursor Design and Process Optimization

In the absence of fundamental DFT and MD data, the development of predictive models for the design of new precursors based on this compound or for the optimization of its use in deposition processes is not feasible. Predictive modeling relies on a robust dataset of calculated and experimental properties to establish structure-property relationships. These relationships can then be used to computationally screen new candidate molecules with improved volatility, stability, or reactivity, and to optimize process parameters like temperature and pressure. The foundational data required for such modeling of this compound is currently unavailable in the public scientific literature.

Future Research Directions and Emerging Paradigms

Novel Synthetic Strategies for Tailored Precursor Properties

The utility of potassium tantalum isopropoxide as a precursor is intrinsically linked to its chemical and physical properties, which are dictated by its molecular structure. Future research will focus on developing novel synthetic strategies that allow for precise control over these properties to meet the demands of specific deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and sol-gel processing.

Current synthesis of tantalum alkoxides often involves the reaction of tantalum halides with alcohols. rsc.org Future strategies for this compound will likely move towards more direct and refined methods. This includes the exploration of salt metathesis reactions and electrochemical synthesis routes that offer higher purity and yield.

A key area of investigation will be the modification of the precursor's molecular structure. By introducing different functional groups or ancillary ligands, researchers can tailor properties such as:

Volatility and Thermal Stability: Crucial for consistent vapor delivery in MOCVD.

Solubility: Essential for solution-based deposition techniques and precursor formulation.

Decomposition Pathway: Influencing the composition and purity of the deposited thin film.

Microwave-assisted synthesis represents a promising approach, as it can lead to rapid heating, potentially reducing reaction times and forming smaller nanoparticles from the precursor. d-nb.info

Table 1: Potential Synthetic Routes and Tailorable Properties

| Synthetic Strategy | Target Property Modification | Potential Advantages |

|---|---|---|

| Ligand Exchange Reactions | Volatility, Solubility, Decomposition Temp. | Fine-tuning for specific deposition methods (e.g., MOCVD, ALD) |

| Microwave-Assisted Synthesis | Reaction Time, Particle Size Control | Energy efficiency, rapid synthesis of nanoparticles |

| Single-Source Precursor Design | Stoichiometric Control | Improved compositional uniformity in bimetallic oxide films |

| Non-hydrolytic Sol-Gel Routes | Control over Condensation | Reduced defects and higher density films |

Exploration in Advanced Nanomaterials and Low-Dimensional Structures

This compound is an ideal single-source precursor for the synthesis of potassium tantalate (KTaO₃) and related mixed-metal oxide nanomaterials. KTaO₃ is a perovskite-type oxide with a high dielectric constant, making it valuable in electronics. nih.gov Future research will intensively explore the use of this precursor to fabricate advanced nanomaterials with precisely controlled dimensions and morphologies.

The sol-gel method, which uses metal alkoxides to form a colloidal solution (sol) that acts as a precursor for an integrated network (gel), is a powerful technique for synthesizing tantalum-based nanoparticles. rsc.orgrsc.org By carefully controlling reaction parameters such as precursor concentration, solvent, and temperature, the properties of the resulting nanoparticles can be finely tuned. rsc.org This approach can be extended to this compound to create:

Quantum Dots: For applications in advanced displays and bio-imaging.

Nanowires and Nanotubes: For use in nanoelectronics and sensor technology.

Two-Dimensional (2D) Nanosheets: Offering unique electronic and catalytic properties.

Mesoporous Structures: For catalysis, drug delivery, and as templates for other nanostructures. tandfonline.com

The ability to create uniform, sub-10 nm tantalum oxide-based nanoparticles is crucial for applications like X-ray imaging contrast agents due to their excellent biocompatibility and high X-ray attenuation coefficient. nih.gov The incorporation of potassium could further modify these properties for enhanced diagnostic or therapeutic functions.

Integration in Next-Generation Electronic, Optical, and Energy Technologies

The materials derived from this compound, primarily high-purity potassium tantalate (KTaO₃) thin films and nanoparticles, have immense potential in next-generation technologies.

Electronics: Tantalum and its oxides are critical in the electronics industry for manufacturing capacitors and semiconductors. gminsights.compassive-components.euafricaglobalmining.com The trend towards miniaturization demands materials with high dielectric constants to create smaller, more efficient components. passive-components.eusamaterials.com KTaO₃ thin films, deposited using this compound, are prime candidates for high-k dielectrics in next-generation dynamic random-access memory (DRAM) and capacitors, enabling further device scaling. samaterials.comintelmarketresearch.com

Optical Technologies: Tantalum pentoxide is used in optical devices for its high refractive index and transparency, making it suitable for anti-reflective coatings and waveguides. strongtantalum.com Potassium tantalate also possesses interesting electro-optical properties. Thin films derived from this compound could be integrated into photonic devices, such as modulators, switches, and frequency converters, forming the building blocks of future optical communication and computing systems.

Energy Technologies: The demand for advanced energy storage solutions is a major driver of materials research. gminsights.com Tantalum oxide nanopowders are being investigated for use in high-efficiency supercapacitors and lithium-ion batteries due to their stability and high energy density. intelmarketresearch.com Research into KTaO₃ nanomaterials derived from this compound could lead to new electrode or dielectric materials for next-generation batteries and high-density energy storage capacitors, contributing to more sustainable energy systems. gminsights.com

Table 2: Technological Applications of this compound Derivatives

| Technology Sector | Application | Key Material Property |

|---|---|---|

| Electronics | High-k Dielectric Capacitors, Semiconductor Gates | High Dielectric Constant |

| Optics | Electro-Optic Modulators, Waveguides | High Refractive Index, Electro-Optic Effect |

| Energy | Supercapacitors, High-Density Batteries | High Energy Density, Thermal Stability |

Advancements in In Situ Characterization Techniques for Reaction Monitoring

To achieve precise control over the synthesis of nanomaterials and the deposition of thin films, a deep understanding of the underlying chemical reactions is essential. A significant future research direction will be the application of advanced in situ characterization techniques to monitor the transformation of this compound in real-time.

Techniques such as in situ Raman spectroscopy, X-ray absorption near-edge structure (XANES), and extended X-ray absorption fine structure (EXAFS) can provide valuable information on the molecular structure and chemical state of the precursor during hydrolysis, condensation, and thermal decomposition. researchgate.net This allows researchers to:

Identify intermediate species formed during the reaction.

Understand the mechanisms of nucleation and growth of nanoparticles.

Monitor the crystallization process of thin films.

Optimize reaction conditions to achieve desired material properties.

By correlating the in situ data with the properties of the final material, researchers can develop more robust and reproducible synthetic and deposition processes. This feedback loop is critical for transitioning laboratory-scale discoveries to industrial-scale manufacturing.

Sustainable and Green Chemistry Approaches in Precursor Synthesis and Application

The principles of green chemistry are becoming increasingly important in materials science to minimize environmental impact and enhance process safety. mdpi.com Future research on this compound will incorporate these principles throughout the material's lifecycle.

Greener Synthesis:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, reducing waste.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives, such as bio-based alcohols or supercritical fluids. researchgate.net

Sustainable Applications:

Aqueous Solution Processing: Developing water-based sol-gel routes to reduce the use of volatile organic compounds (VOCs) during thin film and nanoparticle production.

Solvent-Free Deposition: Further development of MOCVD and Atomic Layer Deposition (ALD) processes that minimize or eliminate the need for solvents.

Circular Economy: Investigating the recyclability and recovery of tantalum from waste electronic devices to create a more sustainable supply chain.

By integrating green chemistry principles, the development and application of this compound can proceed in an economically viable and environmentally responsible manner. mdpi.com

Q & A

Q. What are the key synthetic routes for preparing potassium tantalum isopropoxide, and what experimental conditions are critical for reproducibility?

this compound is synthesized via the reaction of tantalum pentachloride (TaCl₅) with potassium isopropoxide under strict anhydrous conditions to prevent hydrolysis. The reaction typically occurs in an inert atmosphere (e.g., nitrogen or argon) at controlled temperatures. Critical steps include:

- Purification of starting materials (e.g., TaCl₅ and isopropanol) to remove traces of water.

- Slow addition of isopropanol to TaCl₅ to avoid exothermic side reactions.

- Use of aprotic solvents (e.g., toluene) to stabilize intermediates . Post-synthesis, characterization via NMR, FTIR, and elemental analysis ensures purity and structural integrity .

Q. How does the reactivity of this compound with water influence its handling and storage in laboratory settings?

The compound reacts vigorously with water, producing tantalum oxide (Ta₂O₅) and isopropanol. This necessitates storage in moisture-free environments (e.g., sealed Schlenk flasks with molecular sieves) and handling under inert gas (argon/glovebox). Hydrolysis kinetics depend on solvent polarity and humidity levels, with studies showing rapid decomposition in ambient conditions .

Advanced Research Questions

Q. What methodologies are optimal for depositing tantalum oxide thin films using this compound, and how do process parameters affect film properties?

this compound is a precursor for Ta₂O₅ thin films via:

- Chemical Vapor Deposition (CVD): Requires vaporization at 80–120°C under reduced pressure (0.1–1 Torr). Film uniformity depends on substrate temperature (200–500°C) and carrier gas flow rate .

- Sol-Gel Processing: Hydrolysis in controlled ethanol/water mixtures yields amorphous films, which crystallize upon annealing (600–800°C). Additives like acetylacetone stabilize the sol against premature gelation . Key Properties:

| Parameter | CVD Films | Sol-Gel Films |

|---|---|---|

| Thickness | 50–200 nm | 100–500 nm |

| Dielectric Constant | 22–25 | 18–22 |

| Refractive Index | 2.0–2.1 | 1.9–2.0 |

Q. How can contradictions in reported catalytic activities of this compound-derived materials be resolved?

Discrepancies arise from variations in:

- Synthesis Conditions: Residual chloride impurities from TaCl₅ can poison active sites, reducing catalytic efficiency. Purification via recrystallization or sublimation mitigates this .

- Surface Morphology: TEM and XPS analyses reveal that annealing temperature (e.g., 400°C vs. 600°C) alters oxide crystallinity and surface Ta⁵⁺/Ta⁴⁺ ratios, impacting redox activity . Standardized protocols for precursor purity and post-treatment are recommended for cross-study comparisons .

Q. What strategies enhance the biocompatibility of tantalum oxide nanoparticles derived from this compound for biomedical applications?

- Surface Functionalization: Grafting polyethylene glycol (PEG) or peptides reduces nonspecific protein adsorption and improves colloidal stability in physiological fluids .

- Size Control: Nanoparticles <100 nm (synthesized via microemulsion) show higher tumor uptake in murine models compared to larger particles. Dynamic light scattering (DLS) and TEM are critical for size monitoring .

- In Vivo Toxicity: Low systemic toxicity (LD₅₀ > 500 mg/kg in mice) is reported, but long-term biodistribution studies are needed to assess organ accumulation .

Q. How does this compound compare to analogous alkoxides (e.g., niobium or zirconium derivatives) in mixed-metal oxide synthesis?

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Structural Analysis: Single-crystal XRD for molecular geometry; FTIR for Ta-O-C bonding (peaks at 950–1050 cm⁻¹) .

- Thermal Stability: TGA/DSC to assess decomposition pathways (onset ~180°C for ligand loss) .

- Surface Composition: XPS for Ta 4f core-level spectra (binding energies: Ta⁵⁺ 4f₇/₂ ~26.5 eV) .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound?

Literature inconsistencies (e.g., boiling points of 82°C vs. 120°C at 0.1 mmHg) arise from solvent adducts or impurities. Always verify:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.